Alkyne Phosphoramidite, 5'-terminal

Catalog No.
S517997
CAS No.
1417539-32-2
M.F
C21H36N3O3P
M. Wt
409.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alkyne Phosphoramidite, 5'-terminal

CAS Number

1417539-32-2

Product Name

Alkyne Phosphoramidite, 5'-terminal

IUPAC Name

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide

Molecular Formula

C21H36N3O3P

Molecular Weight

409.51

InChI

InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25)

InChI Key

FWCBAXQTOIUYTE-KLBFEONNSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C

solubility

Soluble in DMSO

The exact mass of the compound Alkyne Phosphoramidite, 5'-terminal is 409.2494 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alkyne Phosphoramidite, 5'-terminal is a specialized chemical compound utilized primarily in the synthesis of oligonucleotides. It features an alkyne group at the 5' end, which is crucial for facilitating click chemistry—a method that allows for the rapid and efficient conjugation of biomolecules. The compound has a CAS number of 1417539-32-2 and is recognized for its ability to enhance the functionality and versatility of synthesized nucleic acids in various bioconjugation applications .

The primary chemical reaction involving Alkyne Phosphoramidite, 5'-terminal is its incorporation into oligonucleotides during the phosphoramidite synthesis process. This reaction typically occurs through the formation of phosphodiester bonds, where the alkyne group provides a reactive site for subsequent click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the attachment of various functional groups or labels to the oligonucleotide, enhancing its utility in research and therapeutic applications .

The synthesis of Alkyne Phosphoramidite, 5'-terminal typically involves several steps:

  • Preparation of the Base: The initial step includes synthesizing a suitable nucleoside base that will serve as the foundation for the phosphoramidite.
  • Phosphorylation: The nucleoside is then phosphorylated to create a phosphoramidite intermediate.
  • Alkyne Introduction: An alkyne moiety is introduced at the 5' position through a series of

Alkyne Phosphoramidite, 5'-terminal has several key applications:

  • Oligonucleotide Synthesis: It is primarily used to synthesize modified oligonucleotides with enhanced properties for research purposes.
  • Click Chemistry: The alkyne functionality allows for efficient labeling and conjugation with azide-containing molecules, which can be used in imaging and tracking studies.
  • Bioconjugation: It serves as a tool for attaching drugs or labels to nucleic acids, aiding in drug delivery systems and diagnostic assays .

Interaction studies involving Alkyne Phosphoramidite, 5'-terminal often focus on its role in click chemistry. These studies typically examine how well oligonucleotides synthesized with this compound can bind to target molecules or cells when modified with azide partners. Such interactions are critical for understanding the efficacy of these compounds in therapeutic settings and their potential use in targeted drug delivery systems .

Several compounds share similarities with Alkyne Phosphoramidite, 5'-terminal, particularly in their roles within nucleic acid synthesis and modification:

Compound NameFeaturesUnique Aspects
PhosphoramiditeGeneral class for nucleic acid synthesisLacks specific alkyne functionality
Azide PhosphoramiditeContains azide group for click chemistryDoes not have the alkyne moiety
Alkene PhosphoramiditeContains alkene groupDifferent reactivity profile compared to alkyne
N-Boc Protected OligonucleotideProtects amine groups during synthesisFocuses on protecting functional groups

Alkyne Phosphoramidite stands out due to its unique ability to facilitate click chemistry through its terminal alkyne group, making it particularly valuable in bioconjugation applications compared to other phosphoramidites that lack this feature .

Molecular Structure and Stereochemical Characteristics

The molecular structure of Alkyne Phosphoramidite, 5'-terminal exhibits a complex architecture characterized by multiple functional groups arranged around a central cyclohexane ring system [1]. The compound features a trans-configured cyclohexyl core with an amino-substituted alkyne chain and a phosphoramidite moiety [2] [3].

Table 1: Fundamental Molecular Properties

PropertyValueReference
Molecular FormulaC21H36N3O3P [1] [3]
Molecular Weight409.50 g/mol [1] [2]
CAS Number1417539-32-2 [1] [21]
IUPAC Nametrans-4-(5-Hexynoylamino)cyclohexyloxy-N,N-diisopropylamino-2-cyanoethyloxyphosphine [1] [3]

The stereochemical configuration of the compound centers on the trans-arrangement of substituents around the cyclohexane ring [3] [5]. The cyclohexyl moiety adopts a chair conformation, with the amino alkyne substituent and the phosphoramidite group positioned in an equatorial orientation to minimize steric hindrance [1]. The alkyne functionality is located at the terminal position of a five-carbon chain, providing the reactive site for subsequent click chemistry applications [2].

The phosphorus center exhibits tetrahedral geometry with N,N-diisopropylamino groups and a cyanoethyl protecting group attached [1] [3]. This structural arrangement provides stability while maintaining reactivity for phosphoramidite coupling reactions [2].

Table 2: Stereochemical Characteristics

Structural FeatureConfigurationDescription
Cyclohexyl RingTransChair conformation with equatorial substituents
Phosphorus CenterTetrahedralN,N-diisopropylamino and cyanoethyl groups
Alkyne ChainTerminalFive-carbon linear chain with terminal alkyne

Physical State Properties as a Solid Compound

Alkyne Phosphoramidite, 5'-terminal exists as a colorless solid under standard conditions [1] [2]. The compound demonstrates superior handling characteristics compared to liquid alkyne phosphoramidites, facilitating precise dispensing and measurement in synthetic applications [1] [31].

Table 3: Physical State Characteristics

PropertySpecificationReference
Physical StateColorless solid [1] [2]
AppearanceSolid powder [1]
Handling PropertiesEnhanced stability and dispensability [1] [31]

The solid-state nature of this compound provides practical advantages in laboratory settings, including reduced volatility and improved shelf stability compared to liquid analogs [1]. The crystalline structure contributes to the compound's enhanced stability profile and extended storage life [2] [31].

Spectroscopic Profile and Identification Parameters

The spectroscopic characterization of Alkyne Phosphoramidite, 5'-terminal relies primarily on nuclear magnetic resonance spectroscopy and high-performance liquid chromatography coupled with mass spectrometry [1] [2]. Quality control protocols consistently employ proton nuclear magnetic resonance (1H), phosphorus-31 nuclear magnetic resonance (31P), and high-performance liquid chromatography-mass spectrometry techniques [1] [32].

Table 4: Spectroscopic Identification Parameters

Analytical MethodSpecificationPurity RequirementReference
1H Nuclear Magnetic ResonanceStructural confirmation≥95% [1] [32]
31P Nuclear Magnetic ResonancePhosphorus environment analysis≥95% [1] [32]
High-Performance Liquid Chromatography-Mass SpectrometryMolecular weight confirmationIdentity verification [1] [2]

Phosphorus-31 nuclear magnetic resonance spectroscopy provides critical information about the phosphoramidite environment, with characteristic chemical shifts observed in the 148-149 parts per million range for the intact phosphoramidite [15]. The spectroscopic profile confirms the structural integrity and purity of the compound, with typical purity specifications requiring greater than 95% by both proton and phosphorus-31 nuclear magnetic resonance analysis [1] [32].

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 409.5, corresponding to the protonated molecular ion [1] [3]. High-resolution mass spectrometry provides additional structural confirmation through fragmentation patterns characteristic of the cyclohexyl-alkyne-phosphoramidite architecture [35].

Solubility Characteristics in Acetonitrile and Dichloromethane

The solubility profile of Alkyne Phosphoramidite, 5'-terminal demonstrates excellent dissolution properties in both acetonitrile and dichloromethane, the primary solvents employed in automated oligonucleotide synthesis [1] [2] [32]. Acetonitrile serves as the standard diluent for this phosphoramidite in synthetic applications [1] [31].

Table 5: Solubility Characteristics

SolventSolubility RatingApplicationReference
AcetonitrileGoodPrimary diluent for synthesis [1] [31] [32]
DichloromethaneGoodAlternative solvent system [1] [2] [32]

The compound exhibits complete dissolution in anhydrous acetonitrile, making it compatible with standard phosphoramidite coupling protocols [1] [31]. In dichloromethane, the compound maintains good solubility characteristics, providing flexibility in solvent selection for specific synthetic requirements [1] [32]. The solubility in both solvents ensures compatibility with various automated synthesis platforms and coupling conditions [30] [31].

Some phosphoramidites require mixed solvent systems for optimal solubility, but Alkyne Phosphoramidite, 5'-terminal demonstrates sufficient solubility in pure acetonitrile for most applications [1] [33]. The solubility profile contributes to the compound's ease of handling and consistent performance in oligonucleotide synthesis protocols [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

409.2494

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

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